molecular formula C17H22N4O3 B6091267 3-tert-butyl-N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-tert-butyl-N'-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B6091267
M. Wt: 330.4 g/mol
InChI Key: DWVBYIKIGKGTFD-VCHYOVAHSA-N
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Description

3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that combines a pyrazole ring with a hydrazone linkage, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method is the condensation reaction between 3-tert-butyl-1H-pyrazole-5-carbohydrazide and 4-ethoxy-2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound, such as carboxylic acids or ketones.

    Reduction: The major products are reduced forms of the compound, such as alcohols or amines.

    Substitution: The major products are substituted derivatives where the hydrazone group is replaced by the nucleophile.

Scientific Research Applications

3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of hydrolases and oxidoreductases.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes with the active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide: Similar structure but with bromine substituents.

    3-tert-butyl-N’-[(E)-(2,3-dibromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide: Similar structure with additional bromine atoms.

Uniqueness

3-tert-butyl-N’-[(E)-(4-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups on the phenyl ring, along with the pyrazole and hydrazone moieties, makes it a versatile compound for various applications.

Properties

IUPAC Name

5-tert-butyl-N-[(E)-(4-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-5-24-12-7-6-11(14(22)8-12)10-18-21-16(23)13-9-15(20-19-13)17(2,3)4/h6-10,22H,5H2,1-4H3,(H,19,20)(H,21,23)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVBYIKIGKGTFD-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=NNC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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